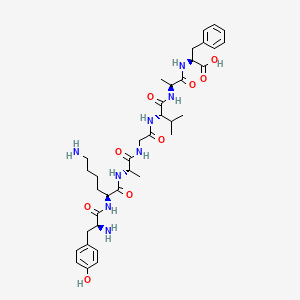
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine is a complex peptide composed of seven amino acids: tyrosine, lysine, alanine, glycine, valine, alanine, and phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Formation of amide bonds with NHS esters.
科学的研究の応用
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
作用機序
The mechanism of action of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect gene expression.
類似化合物との比較
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar properties but shorter sequence.
L-Alanyl-L-phenylalanine: Another dipeptide with different amino acid composition.
L-Tyrosyl-L-alanyl-L-phenylalanine: A tripeptide with a similar sequence but fewer amino acids.
Uniqueness
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer peptide chain allows for more complex interactions and functionalities compared to shorter peptides.
生物活性
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine is a complex peptide composed of seven amino acids: tyrosine, lysine, alanine, glycine, valine, alanine, and phenylalanine. This peptide has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate various biological pathways through the following mechanisms:
- Enzyme Modulation : The peptide may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It can bind to cell surface receptors, altering signaling cascades that influence gene expression and cellular functions.
- Protein-Protein Interactions : The peptide may facilitate or hinder interactions between proteins, impacting cellular processes like signal transduction and metabolic regulation.
Potential Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Antioxidant Properties : Preliminary studies suggest that this peptide may act as an antioxidant, potentially protecting cells from oxidative stress .
- Cancer Therapy : Its ability to modulate cellular pathways positions it as a candidate for cancer treatment strategies by influencing tumor growth and survival .
- Drug Delivery Systems : The peptide's structural properties may enhance the efficacy of drug delivery systems by improving bioavailability and targeting specific tissues.
Case Studies
- Antioxidant Activity in Tumor Cells
-
Peptide Synthesis and Characterization
- Research involving solid-phase peptide synthesis (SPPS) has detailed the efficient production of this compound. The synthesis process allows for precise control over the sequence and modifications of the peptide, which is crucial for studying its biological activities.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar peptides, a comparative analysis is provided below:
| Peptide Structure | Unique Features |
|---|---|
| This compound | Longer chain allows for complex interactions |
| L-Alanylglycylphenylalanine | Shorter chain; less interaction potential |
| L-Tyrosylphenylalanine | Fewer amino acids; limited functionality |
特性
CAS番号 |
605633-36-1 |
|---|---|
分子式 |
C37H54N8O9 |
分子量 |
754.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H54N8O9/c1-21(2)31(36(52)42-23(4)33(49)44-29(37(53)54)19-24-10-6-5-7-11-24)45-30(47)20-40-32(48)22(3)41-35(51)28(12-8-9-17-38)43-34(50)27(39)18-25-13-15-26(46)16-14-25/h5-7,10-11,13-16,21-23,27-29,31,46H,8-9,12,17-20,38-39H2,1-4H3,(H,40,48)(H,41,51)(H,42,52)(H,43,50)(H,44,49)(H,45,47)(H,53,54)/t22-,23-,27-,28-,29-,31-/m0/s1 |
InChIキー |
KAORBMJWUHXGQA-SEVXVPFLSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















